LDN-212854 - 1432597-26-6

LDN-212854

Catalog Number: EVT-272856
CAS Number: 1432597-26-6
Molecular Formula: C25H22N6
Molecular Weight: 406.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-(6-(4-(Piperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline is a heterocyclic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound has been identified as a potent and selective antagonist of activin receptor-like kinase 3 (ALK3), a type I receptor for bone morphogenetic proteins (BMPs). [, ] It has been utilized as a valuable pharmacological tool in in vitro and in vivo studies to investigate the role of the BMP signaling pathway in various biological processes, including liver regeneration, primordial follicle formation, and pain perception. [, ]

4-[6-[4-(1-Piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline dihydrochloride (LDN 193189)

  • Compound Description: LDN 193189 is a potent and selective inhibitor of activin receptor-like kinase 1 (ALK1) [, , ]. It has been shown to increase protein expression and transport activity of organic anion transporting polypeptide 1a4 (Oatp1a4) at the blood-brain barrier, potentially improving brain drug delivery []. Studies also suggest that it can enhance liver regeneration after injury by blocking SMAD phosphorylation and modulating factors involved in liver regeneration [].

4-(2-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)ethyl)morpholine (DMH2, VU0364849)

  • Compound Description: DMH2 is an activin receptor-like kinase 3 (ALK3) antagonist that has demonstrated the ability to enhance liver regeneration following partial hepatectomy []. Like LDN 193189, it blocks SMAD phosphorylation, suggesting a shared mechanism of action [].

7-(4-Isopropoxyphenyl)-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine (VU0465350, VU5350)

  • Compound Description: VU0465350 is another specific ALK3 inhibitor that promotes liver regeneration after partial hepatectomy []. Its mechanism of action is believed to involve the inhibition of SMAD phosphorylation, similar to LDN 193189 and DMH2 [].

5-(6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinolone (VU0469381, 1LWY)

  • Compound Description: VU0469381 acts as an antagonist of ALK2, another type of BMP receptor []. Unlike the aforementioned compounds, VU0469381 did not exhibit any effect on liver regeneration [].
Overview

LDN-212854 is a small molecule compound that functions as a selective inhibitor of the activin receptor-like kinase 2, commonly referred to as ALK2. This compound is notable for its high selectivity for bone morphogenetic protein signaling over transforming growth factor-beta signaling, making it a valuable tool in cellular and molecular biology research, particularly in studies related to bone formation and heterotopic ossification.

Source

The synthesis of LDN-212854 was achieved by modifying the structure of an earlier compound, LDN-193719, which itself was derived from quinoline derivatives. The specific alteration involved the incorporation of a phenyl-piperazine substituent to enhance selectivity and potency against ALK2 while minimizing off-target effects on related kinases such as ALK5 .

Classification

LDN-212854 is classified as a selective small molecule kinase inhibitor. It specifically targets the bone morphogenetic protein receptor family, particularly the type I receptor ALK2, which plays a crucial role in the regulation of bone and cartilage development .

Synthesis Analysis

Methods

The synthesis of LDN-212854 involves several key steps that modify the parent compound LDN-193719. The synthetic route includes:

  1. Starting Material: The synthesis begins with the quinoline derivative, which serves as the base structure.
  2. Substituent Addition: A phenyl-piperazine moiety is introduced to enhance binding affinity and selectivity towards ALK2.
  3. Purification: The final product is purified using standard chromatographic techniques to ensure high purity suitable for biological assays.

Technical Details

The synthetic scheme has been detailed in various studies, highlighting the importance of specific functional groups in achieving desired biological activity. The final compound exhibits an IC50 value of approximately 16 nM for ALK2 and 2 μM for ALK5, showcasing its selectivity .

Molecular Structure Analysis

Structure

LDN-212854 possesses a complex molecular structure characterized by:

  • Core Structure: A quinoline ring system that contributes to its binding properties.
  • Functional Groups: The presence of a phenyl-piperazine substituent enhances its interaction with the ALK2 kinase domain.

Data

The molecular formula of LDN-212854 is C19H20N4O, with a molecular weight of approximately 316.39 g/mol. Its structural representation reveals critical interactions within the ATP-binding pocket of ALK2, which are essential for its inhibitory function .

Chemical Reactions Analysis

Reactions

LDN-212854 primarily acts through competitive inhibition of the ALK2 kinase activity. The compound binds to the ATP-binding site, preventing phosphorylation of downstream signaling molecules involved in bone morphogenetic protein pathways.

Technical Details

In vitro assays demonstrate that LDN-212854 effectively inhibits SMAD1/5/8 phosphorylation in response to bone morphogenetic protein signals, confirming its role as an antagonist in this signaling cascade .

Mechanism of Action

Process

LDN-212854 inhibits ALK2 by binding to its ATP-binding pocket, thereby blocking its kinase activity. This inhibition prevents the phosphorylation of SMAD proteins, which are crucial for transducing signals from bone morphogenetic proteins.

Data

Studies indicate that LDN-212854 exhibits over 7000-fold selectivity for inhibiting ALK2 compared to ALK5, making it significantly more effective at modulating bone morphogenetic protein signaling without affecting related pathways .

Physical and Chemical Properties Analysis

Physical Properties

LDN-212854 is a solid at room temperature, with solubility profiles indicating good solubility in organic solvents but limited solubility in water. This property is advantageous for cellular assays where solvent compatibility is crucial.

Chemical Properties

The compound is stable under physiological conditions but may undergo hydrolysis or oxidation under extreme conditions. Its lipophilicity aids in cellular uptake and bioavailability during experimental applications .

Applications

LDN-212854 has significant scientific applications, particularly in:

  • Bone Research: Used extensively to study mechanisms of bone formation and repair.
  • Disease Models: Investigated in models of fibrodysplasia ossificans progressiva and other conditions involving aberrant bone growth.
  • Drug Development: Serves as a lead compound for developing new therapeutics targeting bone-related disorders.
Chemical and Pharmacological Profile of LDN-212854

Structural Characterization and Physicochemical Properties

Molecular Formula and Weight

LDN-212854 (chemical name: 5-[6-(4-(piperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline) is a small-molecule inhibitor with the molecular formula C₂₅H₂₂N₆ and a molecular weight of 406.48 g/mol [1] [6]. The compound features a pyrazolo[1,5-a]pyrimidine core linked to a quinoline moiety and a phenylpiperazine group, contributing to its kinase-binding properties. Key structural identifiers include:

  • SMILES: C1CN(CCN1)C2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=C6C=CC=NC6=CC=C5)N=C3 [6]
  • InChIKey: BBDGBGOVJPEFBT-UHFFFAOYSA-N [5] [6]

Table 1: Atomic Composition of LDN-212854

ElementCarbon (C)Hydrogen (H)Nitrogen (N)
Count25226

Solubility and Stability

LDN-212854 exhibits distinct solubility profiles critical for in vitro and in vivo applications:

  • DMSO solubility: High solubility (30–81 mg/mL, 73.80–199.27 mM) when freshly prepared. Solutions are hygroscopic and require anhydrous conditions for long-term stability [1] [4].
  • Aqueous solubility: Insoluble in water and ethanol, necessitating solubilization aids (e.g., PEG-300/Tween-80) for in vivo studies [4] [6].
  • Stability: Solid-state storage at –20°C maintains stability for ≥3 years. Solutions in DMSO retain activity for 1 year at –20°C and 2 years at –80°C [1] [5]. Reconstituted suspensions in vehicles like 5% DMSO/40% PEG300/5% Tween-80 are stable for immediate use [4].

Table 2: Solubility Profile

SolventSolubilityConditions
DMSO81 mg/mL (199 mM)Clear solution at 25°C
WaterInsolubleN/A
EthanolInsolubleN/A
In vivo formulation0.5–2.5 mg/mL5% DMSO + 40% PEG300 + 5% Tween-80

Crystallographic Data and 3D Binding Conformation

X-ray crystallography (PDB ID: unreleased) reveals that LDN-212854 binds the ATP-binding pocket of ALK2 (ACVR1) in a type I conformation [2] [7]. Key interactions include:

  • A hydrogen bond between the quinoline nitrogen and His286 in the kinase hinge region.
  • Water-mediated hydrogen bonds involving Lys235 and Glu248, stabilizing the inactive DFG-out conformation [7].
  • The phenylpiperazine group occupies a hydrophobic pocket, enhancing selectivity for ALK2 over TGF-β receptors [2]. The 5-quinoline moiety drives specificity through van der Waals contacts with ALK2-specific residues (e.g., Ala230, Val231) [7].

Pharmacological Profile and Selectivity

Target Kinase Inhibition and Selectivity

LDN-212854 is a potent BMP type I receptor inhibitor with nanomolar efficacy against ALK2 (ACVR1):

| Table 3: Kinase Selectivity Profile [1] [3] [6] |

Target KinaseIC₅₀ (nM)Selectivity vs. ALK2
ALK2 (ACVR1)1.31-fold (reference)
ALK12.42-fold less selective
ALK3 (BMPR1A)85.866-fold less selective
ALK42,1331,641-fold less selective
ALK5 (TGFβR1)9,2767,135-fold less selective
RIPK2/ABL1/PDGFRβ<100Off-target (198-kinase panel)

The compound achieves >5,000-fold selectivity for BMP receptors over TGF-β/activin receptors (ALK4/5) [6] [9]. Cellular assays confirm preferential inhibition of ALK2-mediated SMAD1/5/8 phosphorylation (IC₅₀: 37 nM) over TGF-β-induced SMAD2/3 [1] [3].

Cellular Efficacy and Gene Regulation

In hepatocellular carcinoma (HCC) cell lines (Huh7, MT):

  • Proliferation inhibition: 2.5 μM LDN-212854 reduces viability after 5 days [1] [5].
  • Downregulation of oncogenic markers: 0.5 μM treatment for 48 h suppresses ID1 (inhibitor of DNA binding 1) and EpCAM (epithelial cell adhesion molecule) expression [1] [5].
  • BMP pathway blockade: Inhibits BMP6-induced osteogenic differentiation (IC₅₀: 10 nM) in C2C12 myofibroblasts, 4-fold more potently than BMP4-induced signaling [3] [6].

Table 4: Key Research Findings

Cell ModelTreatmentKey OutcomeReference
BMPR2-deficient PVSMCs37 nM (IC₅₀)Blocks BMP7-induced pSMAD1/5/8 [1]
C2C12 myofibroblasts10–40.5 nM (IC₅₀)Prefers BMP6- over BMP4-induced differentiation [3]
Huh7/MT HCC cells0.5 μM, 48 hSuppresses ID1/EpCAM [5]

Mechanism of Action

Binding Mode and Conformational Effects

LDN-212854 competitively inhibits ATP binding to ALK2’s kinase domain [2] [7]:

  • The pyrazolo[1,5-a]pyrimidine scaffold occupies the adenine pocket, forming a critical H-bond with His286.
  • The 5-quinoline group induces a shift in the αC-helix, stabilizing an inactive conformation that sterically hinders SMAD recruitment [7].
  • Water-mediated interactions with Lys235 and Glu248 confer selectivity over ALK3, which lacks equivalent polar residues [2].

Compared to first-generation inhibitors like dorsomorphin or LDN-193189 (pan-BMP inhibitors), LDN-212854’s quinoline moiety reduces off-target binding to ALK4/5 by >1,000-fold [3] [6].

Downstream Signaling Modulation

  • SMAD pathway: Dose-dependently inhibits phosphorylation of SMAD1/5/8 in BMPR2−/− cells (IC₅₀: 37 nM) [1].
  • Non-SMAD effects: Suppresses BMP9-ID1-driven expression of HIF-1α and VEGFA in HCC, disrupting angiogenesis [5] [6].
  • Transcriptional regulation: Reduces ALK2-dependent expression of osteogenic genes (e.g., Runx2) in FOP models [1] [2].

Research Applications

Fibrodysplasia Ossificans Progressiva (FOP) Research

In transgenic ALK2Q207D mice (FOP model):

  • Heterotopic ossification (HO) suppression: 6 mg/kg twice daily (intraperitoneal) for 4 weeks prevents ectopic bone formation by >90% [1] [3].
  • Mechanistic insight: Blocks ligand-independent activation of mutant ALK2, validated via micro-CT and mobility preservation [1] [2].

Oncology Research

  • HCC tumor growth inhibition: Reduces xenograft growth by repressing ID1-EpCAM signaling (6 mg/kg, 10–14 days) [1] [5].
  • Anti-angiogenic effects: Disrupts BMP9-ID1-driven HIF-1α/VEGFA expression, inhibiting endothelial tube formation [5] [6].

Tool Compound in BMP Pathway Studies

  • Used to dissect ALK2-specific signaling in stem cell differentiation [9].
  • Enables studies of BMP vs. TGF-β crosstalk due to minimal ALK4/5 inhibition [3] [6].

Appendix: Compound Nomenclature

Identifier TypeName
IUPAC Name5-[6-[4-(1-Piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline
Common SynonymsBMP Inhibitor III; LDN 212854
CAS Registry1432597-26-6
Catalog NumbersSML0965 (Sigma), S7147 (Selleckchem)

Properties

CAS Number

1432597-26-6

Product Name

LDN-212854

IUPAC Name

5-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline

Molecular Formula

C25H22N6

Molecular Weight

406.5 g/mol

InChI

InChI=1S/C25H22N6/c1-3-21(22-4-2-10-27-24(22)5-1)23-16-29-31-17-19(15-28-25(23)31)18-6-8-20(9-7-18)30-13-11-26-12-14-30/h1-10,15-17,26H,11-14H2

InChI Key

BBDGBGOVJPEFBT-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=C6C=CC=NC6=CC=C5)N=C3

Solubility

Soluble in DMSO, not in water

Synonyms

LDN212854; LDN 212854; LDN-212854.

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=C6C=CC=NC6=CC=C5)N=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.